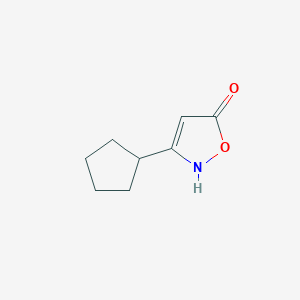
3-(Benzyloxy)-5-methyl-5-phenyl-2-thioxooxazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Benzyloxy)-5-methyl-5-phenyl-2-thioxooxazolidin-4-one: is an organic compound with a complex structure that includes a benzyloxy group, a methyl group, a phenyl group, and a thioxooxazolidinone core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-5-methyl-5-phenyl-2-thioxooxazolidin-4-one typically involves multiple steps:
Formation of the Oxazolidinone Core: The initial step often involves the reaction of an appropriate amino alcohol with a carbonyl compound to form the oxazolidinone ring. This can be achieved through cyclization reactions under acidic or basic conditions.
Introduction of the Thioxo Group: The thioxo group can be introduced by reacting the oxazolidinone intermediate with sulfurizing agents such as Lawesson’s reagent or phosphorus pentasulfide.
Benzyloxy and Phenyl Group Addition: The benzyloxy and phenyl groups are typically introduced through nucleophilic substitution reactions. Benzyl chloride and phenyl halides are common reagents used in these steps.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the thioxo group, converting it to a thiol or sulfide.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Thiol or sulfide derivatives.
Substitution: Various substituted oxazolidinones depending on the nucleophile used.
科学研究应用
Chemistry
In organic synthesis, 3-(Benzyloxy)-5-methyl-5-phenyl-2-thioxooxazolidin-4-one can serve as a building block for more complex molecules
Biology and Medicine
This compound has potential applications in medicinal chemistry due to its ability to interact with biological targets. It may be explored for its antimicrobial, antiviral, or anticancer properties. The thioxo group, in particular, is known for its biological activity.
Industry
In the materials science field, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics of the oxazolidinone and thioxo groups.
作用机制
The mechanism by which 3-(Benzyloxy)-5-methyl-5-phenyl-2-thioxooxazolidin-4-one exerts its effects depends on its interaction with molecular targets. The thioxo group can form strong interactions with metal ions or enzymes, potentially inhibiting their activity. The benzyloxy and phenyl groups can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
相似化合物的比较
Similar Compounds
3-(Benzyloxy)-5-methyl-2-oxazolidinone: Lacks the thioxo group, making it less reactive in certain biological contexts.
5-Phenyl-2-thioxooxazolidin-4-one: Lacks the benzyloxy and methyl groups, which may reduce its solubility and bioavailability.
3-(Methoxy)-5-methyl-5-phenyl-2-thioxooxazolidin-4-one: The methoxy group can alter the compound’s reactivity and interaction with biological targets.
Uniqueness
3-(Benzyloxy)-5-methyl-5-phenyl-2-thioxooxazolidin-4-one is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the benzyloxy group enhances its solubility and membrane permeability, while the thioxo group provides potential biological activity.
This compound’s versatility makes it a valuable subject for further research and development in various scientific fields.
属性
CAS 编号 |
88051-62-1 |
|---|---|
分子式 |
C17H15NO3S |
分子量 |
313.4 g/mol |
IUPAC 名称 |
5-methyl-5-phenyl-3-phenylmethoxy-2-sulfanylidene-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C17H15NO3S/c1-17(14-10-6-3-7-11-14)15(19)18(16(22)21-17)20-12-13-8-4-2-5-9-13/h2-11H,12H2,1H3 |
InChI 键 |
AUFYGNAEXSCDSM-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(=O)N(C(=S)O1)OCC2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


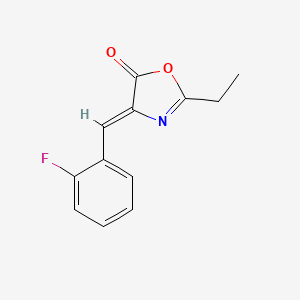
![7-[(3R)-3-[(1S)-1-aminoethyl]pyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B12884347.png)

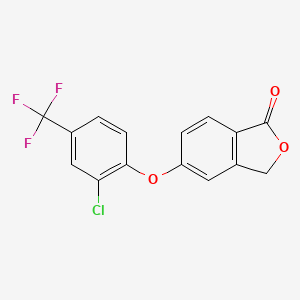

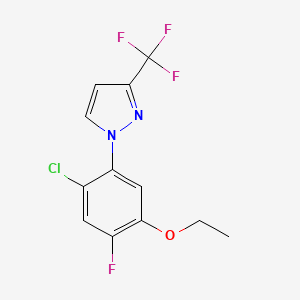

![2'-(Diethylphosphino)-N2,N2,N6,N6-tetramethyl-[1,1'-biphenyl]-2,6-diamine](/img/structure/B12884390.png)
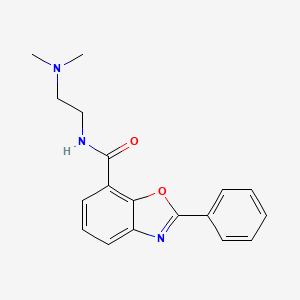
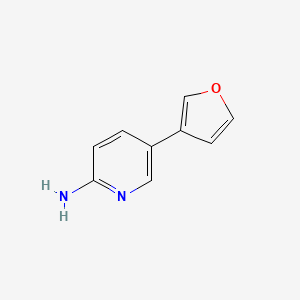

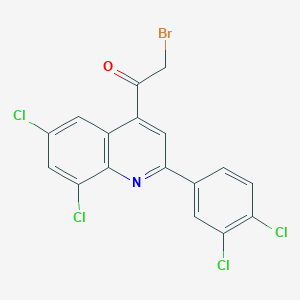
![(6-Chloro-[1,1'-biphenyl]-2,2'-diyl)bis(dicyclohexylphosphine)](/img/structure/B12884424.png)
